molecular formula C7H10O B138766 Methyl(2-methyl-3-methylenecyclopropyl) ketone CAS No. 156541-80-9

Methyl(2-methyl-3-methylenecyclopropyl) ketone

Cat. No. B138766
M. Wt: 110.15 g/mol
InChI Key: RRMPJOGQLZZBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2-methyl-3-methylenecyclopropyl) ketone, also known as MMCK, is a cyclic ketone that has gained attention in the scientific community for its potential applications in various fields. MMCK is a colorless liquid with a boiling point of 123-125°C and a molecular weight of 126.19 g/mol.

Scientific Research Applications

Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have potential applications in various scientific fields. In the pharmaceutical industry, Methyl(2-methyl-3-methylenecyclopropyl) ketone has been investigated for its potential as a drug intermediate for the synthesis of various drugs. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-tumor activity in vitro, making it a promising candidate for cancer treatment.

Mechanism Of Action

The mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood. However, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Methyl(2-methyl-3-methylenecyclopropyl) ketone may also inhibit the activity of enzymes that are involved in cancer cell growth.

Biochemical And Physiological Effects

Methyl(2-methyl-3-methylenecyclopropyl) ketone has been found to have both biochemical and physiological effects. In vitro studies have shown that Methyl(2-methyl-3-methylenecyclopropyl) ketone can inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl(2-methyl-3-methylenecyclopropyl) ketone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using Methyl(2-methyl-3-methylenecyclopropyl) ketone is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research. One direction is to investigate the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as a drug intermediate for the synthesis of new drugs. Another direction is to further investigate the anti-tumor activity of Methyl(2-methyl-3-methylenecyclopropyl) ketone and its mechanism of action. Additionally, the potential of Methyl(2-methyl-3-methylenecyclopropyl) ketone as an anti-inflammatory and analgesic agent could also be explored in more detail.
Conclusion
In conclusion, Methyl(2-methyl-3-methylenecyclopropyl) ketone is a cyclic ketone that has potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone, and it has been found to have anti-tumor activity in vitro. While the mechanism of action of Methyl(2-methyl-3-methylenecyclopropyl) ketone is not fully understood, it has been suggested that Methyl(2-methyl-3-methylenecyclopropyl) ketone may inhibit the growth of cancer cells by inducing apoptosis. Methyl(2-methyl-3-methylenecyclopropyl) ketone has also been found to have anti-inflammatory and analgesic effects in animal models. While the high cost of Methyl(2-methyl-3-methylenecyclopropyl) ketone may limit its use in certain experiments, there are several future directions for Methyl(2-methyl-3-methylenecyclopropyl) ketone research, including investigating its potential as a drug intermediate and exploring its anti-tumor and anti-inflammatory properties in more detail.

Synthesis Methods

Methyl(2-methyl-3-methylenecyclopropyl) ketone can be synthesized through a multi-step process starting from the reaction of 2-bromo-1,1,2-trimethylcyclopropane with magnesium metal in the presence of anhydrous ether. The resulting Grignard reagent is then reacted with methyl vinyl ketone to produce Methyl(2-methyl-3-methylenecyclopropyl) ketone. This synthesis method has been optimized to yield high purity Methyl(2-methyl-3-methylenecyclopropyl) ketone with a yield of up to 70%.

properties

CAS RN

156541-80-9

Product Name

Methyl(2-methyl-3-methylenecyclopropyl) ketone

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-(2-methyl-3-methylidenecyclopropyl)ethanone

InChI

InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3

InChI Key

RRMPJOGQLZZBFN-UHFFFAOYSA-N

SMILES

CC1C(C1=C)C(=O)C

Canonical SMILES

CC1C(C1=C)C(=O)C

synonyms

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI)

Origin of Product

United States

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